molecular formula C24H18N2O2 B13799052 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B13799052
M. Wt: 366.4 g/mol
InChI Key: MWYCHSVDECXEDO-UHFFFAOYSA-N
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Description

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, a furan ring substituted with diphenyl groups, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Paal–Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is unique due to its combination of a pyrrole ring with a furan ring and the presence of both formyl and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C24H18N2O2/c1-16-13-20(15-27)17(2)26(16)24-21(14-25)22(18-9-5-3-6-10-18)23(28-24)19-11-7-4-8-12-19/h3-13,15H,1-2H3

InChI Key

MWYCHSVDECXEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C)C=O

Origin of Product

United States

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